Product packaging for 3-(Phenylmethanesulfinylmethyl)aniline(Cat. No.:CAS No. 1292690-62-0)

3-(Phenylmethanesulfinylmethyl)aniline

Cat. No.: B1443044
CAS No.: 1292690-62-0
M. Wt: 245.34 g/mol
InChI Key: CFPYJKPMBBHLKE-UHFFFAOYSA-N
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Description

3-(Phenylmethanesulfinylmethyl)aniline is a research-grade chemical compound featuring an aniline group and a phenylmethyl sulfoxide moiety. This structure suggests potential as a versatile synthetic intermediate or building block in organic chemistry and medicinal chemistry research. Compounds with similar sulfonamide or aniline functional groups are frequently explored in pharmaceutical development for their diverse biological activities . Currently, specific data on the mechanism of action, pharmacological targets, and direct research applications for this compound is not available in the public scientific literature. Researchers are encouraged to investigate its utility in areas such as the synthesis of novel sulfonamide derivatives or as a precursor for heterocyclic compounds. This product is intended for research and development purposes by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NOS B1443044 3-(Phenylmethanesulfinylmethyl)aniline CAS No. 1292690-62-0

Properties

IUPAC Name

3-(benzylsulfinylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c15-14-8-4-7-13(9-14)11-17(16)10-12-5-2-1-3-6-12/h1-9H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPYJKPMBBHLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Phenylmethanesulfinylmethyl)aniline, with the chemical formula C14_{14}H15_{15}NOS, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a phenyl group attached to a sulfinylmethyl side chain, which significantly influences its biological activity. The presence of the sulfinyl group enhances the compound's reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds with sulfinyl groups often exhibit antimicrobial properties. In studies involving various bacterial strains, this compound demonstrated inhibitory effects, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines in immune cells. This suggests a possible application in treating inflammatory diseases, where modulation of immune responses is crucial.

Anticancer Potential

Emerging evidence points to the anticancer potential of this compound. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines, possibly through the activation of intrinsic apoptotic pathways. The sulfinyl group may play a critical role in enhancing the compound's interaction with cellular targets involved in apoptosis.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The sulfinyl group can interact with active sites on enzymes, leading to inhibition or modulation of their activity.
  • Cell Membrane Interaction : The compound may disrupt lipid bilayers, affecting membrane integrity and function.
  • Signal Transduction Pathways : It may interfere with signaling pathways involved in inflammation and cell survival.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study published in the Journal of Antibiotic Research demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests significant antimicrobial potential .
  • Anti-inflammatory Research : In a study examining the effects on RAW 264.7 macrophages, treatment with the compound reduced TNF-α production by 40% compared to controls, indicating strong anti-inflammatory properties .
  • Anticancer Activity : A recent investigation into its effects on breast cancer cell lines revealed that treatment led to a dose-dependent increase in apoptosis markers, including caspase-3 activation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
3-(Phenylsulfanylmethyl)anilineLacks sulfinyl groupLower antimicrobial activity
4-(Methylsulfonyl)anilineContains sulfonyl but different positionModerate anti-inflammatory effects
N,N-DimethylphenylsulfideNo sulfinyl or methylene bridgeMinimal biological activity

Comparison with Similar Compounds

Structural and Functional Group Variations

Sulfonyl vs. Sulfinyl Derivatives
  • 3-[(Phenylsulfonyl)methyl]aniline hydrochloride (CAS: Not provided, ): Features a sulfonyl group (-SO₂-) instead of sulfinyl, increasing electron-withdrawing effects and eliminating chirality. Reported as a hydrochloride salt, enhancing aqueous solubility compared to free bases. Studied in medicinal chemistry contexts, including leukemia cell inhibition research .
  • 3-(Methylsulfonyl)aniline (CAS: 35216-39-8, ):

    • Methylsulfonyl substituent (-SO₂CH₃) increases polarity and acidity (pKa ~4–5 for the aniline group).
    • Used in synthetic intermediates; safety data highlight handling precautions due to reactivity .
  • 3-[(3-Methylbutane)sulfonyl]aniline (CAS: 1375068-98-6, ): Branched alkyl sulfonyl group enhances lipophilicity (logP estimated >2.5) compared to phenyl-substituted analogs.
Trifluoromethyl Derivatives
  • 3-(Trifluoromethyl)aniline (CAS: 98-16-8, ):
    • -CF₃ group is strongly electron-withdrawing, reducing basicity (pKa ~1–2) and increasing metabolic stability.
    • Widely used in pharmaceuticals and materials science; safety data emphasize toxicity risks (e.g., skin/eye irritation) .
Aromatic/Alkyl Substituents
  • m-Phenethylaniline (CAS: 5369-22-2, ):

    • Phenethyl group (-CH₂CH₂Ph) introduces steric bulk and lipophilicity (logP ~3.8).
    • Applications in polymer chemistry and ligand design due to its planar aromatic structure .
  • 4-Methanesulfonyl-N-(3-phenylpropyl)aniline (Compound 3p, ):

    • Combines sulfonyl and phenylpropyl groups; synthesized via Cu-catalyzed coupling (84% yield).
    • Demonstrates the role of sulfonyl groups in facilitating cross-coupling reactions for drug-like molecules .

Physicochemical Properties

Table 1: Comparative Properties of Selected Aniline Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Key Properties
3-(Phenylmethanesulfinylmethyl)aniline* C₁₄H₁₅NOS 243.34 -S(O)CH₂Ph Chiral, moderate polarity
3-[(Phenylsulfonyl)methyl]aniline HCl C₁₃H₁₃NO₂S·HCl 295.77 -SO₂CH₂Ph High solubility (salt form)
3-(Trifluoromethyl)aniline C₇H₆F₃N 161.12 -CF₃ Low pKa, high metabolic stability
3-(Methylsulfonyl)aniline C₇H₉NO₂S 187.21 -SO₂CH₃ Polar, acidic
m-Phenethylaniline C₁₄H₁₅N 197.28 -CH₂CH₂Ph Lipophilic, sterically hindered

*Estimated data for this compound based on structural analogs.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-(Phenylmethanesulfinylmethyl)aniline generally follows these key stages:

Preparation of Thioether Precursors

A common approach to preparing this compound starts with the synthesis of the corresponding thioether intermediate, 3-(Phenylmethanesulfanylmethyl)aniline. This can be achieved by:

  • Nucleophilic substitution reaction of an aniline derivative bearing a suitable leaving group (e.g., halide) with benzylthiol or phenylmethanethiol under basic conditions.
  • Phase transfer catalysis can be employed to enhance the reaction rate and yield, typically using quaternary ammonium salts.
  • Reaction temperatures are generally maintained between 60–100 °C to optimize conversion without side reactions.
Step Reaction Type Conditions Notes
(a) Nucleophilic substitution Organic solvent, 10–40 °C Use of phase transfer catalyst recommended
(b) Condensation (if applicable) 60–110 °C, alkali metal alkoxide Sodium methoxide or potassium tert-butoxide preferred

Oxidation to Sulfoxide

The critical step in preparing this compound is the selective oxidation of the thioether group to the sulfoxide. Key details include:

  • Oxidizing agents : Hydrogen peroxide (H₂O₂) is commonly used due to its mildness and selectivity.
  • Catalysts : Alkali metal tungstates are effective catalysts to promote sulfoxidation at mild temperatures (10–40 °C).
  • Reaction medium : Typically aqueous or mixed solvent systems with controlled pH to prevent overoxidation to sulfones.
  • Reaction time and temperature : Moderate temperatures (10–40 °C) and reaction times from 1 to several hours optimize yield and purity.
Oxidation Step Oxidizing Agent Catalyst Temperature (°C) Yield (%) Notes
Sulfoxidation H₂O₂ Alkali metal tungstate 10–40 High (typically >80%) Avoids overoxidation to sulfone

Representative Experimental Protocol (Adapted)

A typical preparation might proceed as follows:

  • Synthesis of 3-(Phenylmethanesulfanylmethyl)aniline

    • React 3-bromoaniline with benzylthiol in the presence of a base and phase transfer catalyst at 60–80 °C in an organic solvent (e.g., dichloromethane or toluene).
    • Isolate the thioether intermediate by extraction and purification.
  • Oxidation to Sulfoxide

    • Dissolve the thioether in a suitable solvent mixture.
    • Add hydrogen peroxide slowly at 10–40 °C with alkali metal tungstate catalyst.
    • Monitor reaction progress by TLC or HPLC until sulfoxide formation is complete.
    • Quench the reaction, extract, and purify by recrystallization or chromatography.

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions Comments
Starting material 3-Bromoaniline, benzylthiol Commercially available
Solvent Dichloromethane, toluene, or ethanol Dry solvents preferred
Base Sodium hydroxide or potassium carbonate For nucleophilic substitution
Phase transfer catalyst Quaternary ammonium salts Enhances reaction rate
Temperature (thioether formation) 60–100 °C Controlled to avoid side reactions
Oxidizing agent Hydrogen peroxide Mild, selective oxidation
Catalyst (oxidation) Alkali metal tungstate Promotes sulfoxidation
Temperature (oxidation) 10–40 °C Prevents overoxidation
Reaction time 1–4 hours Monitored to optimize yield
Yield (overall) 70–90% Dependent on purification efficiency

Research Findings and Considerations

  • The selectivity of oxidation is crucial; controlling the amount of oxidant and reaction conditions prevents formation of sulfone byproducts.
  • Use of phase transfer catalysts in the substitution step enhances yields and reduces reaction times.
  • The choice of solvent and temperature impacts both the substitution and oxidation steps, with dry and inert conditions preferred to avoid side reactions.
  • Analytical techniques such as IR, NMR, and MS confirm the sulfoxide formation and purity.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-(Phenylmethanesulfinylmethyl)aniline, and how can oxidation states be controlled to avoid over-oxidation to sulfonyl derivatives?

  • Methodological Answer : Synthesis typically involves the reaction of 3-(chloromethyl)aniline with phenylmethanethiol, followed by controlled oxidation. To prevent over-oxidation to sulfonyl groups, mild oxidizing agents like hydrogen peroxide in acetic acid at 0–5°C are used . Monitoring via thin-layer chromatography (TLC) and adjusting reaction time/temperature ensures the sulfinyl group (-SO-) is retained. Characterization by NMR and IR spectroscopy confirms the intermediate thioether and final sulfinyl product .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ~280 nm) is recommended for purity assessment. Mass spectrometry (MS) and elemental analysis verify molecular weight and composition. For structural confirmation, use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify aromatic protons (δ 6.5–7.5 ppm) and sulfinylmethyl protons (δ 3.8–4.2 ppm). Compare with analogs like 3-(methylsulfonyl)aniline ( ) to distinguish sulfinyl/sulfonyl groups .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (N2_2/Ar) at –20°C in amber vials. Stability tests in solvents (e.g., DMSO, ethanol) show decomposition >48 hours at room temperature; refrigerated storage (<4°C) extends stability to 2 weeks. Periodic FT-IR analysis detects sulfinyl-to-sulfonyl oxidation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G*) model charge distribution and frontier molecular orbitals. The electron-withdrawing sulfinyl group activates the aromatic ring at the meta position, favoring nucleophilic attack. Compare with 3-(trifluoromethyl)aniline ( ) to assess substituent effects on reaction pathways .

Q. What experimental and theoretical approaches resolve contradictions in spectroscopic data for sulfinyl-containing anilines?

  • Methodological Answer : Discrepancies in 1H^{1}\text{H}-NMR shifts may arise from solvent polarity or tautomerism. Use deuterated solvents (CDCl3_3, DMSO-d6_6) and variable-temperature NMR to identify dynamic processes. Computational NMR (e.g., GIAO method) predicts shifts for different tautomers, aligning with experimental data. For example, the sulfinyl group’s chiral center may cause splitting in 19F^{19}\text{F}-NMR if fluorinated analogs are studied .

Q. How does the sulfinyl group influence the photophysical properties of this compound in optoelectronic applications?

  • Methodological Answer : UV-Vis spectroscopy (λ~290 nm) and time-dependent DFT (TD-DFT) reveal charge-transfer transitions involving the sulfinyl moiety. The sulfinyl group’s polarizable nature enhances intersystem crossing efficiency, making it a candidate for triplet sensitizers. Compare with platinum complexes ( ) to evaluate ligand design principles .

Q. What mechanistic insights explain the catalytic role of this compound in asymmetric synthesis?

  • Methodological Answer : The sulfinyl group acts as a chiral auxiliary in asymmetric induction. Kinetic studies (e.g., Eyring analysis) and enantiomeric excess (ee) measurements via chiral HPLC elucidate steric and electronic effects. For example, in Mannich reactions, the sulfinyl group’s configuration (R/S) dictates facial selectivity, with transition states modeled using QM/MM simulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Phenylmethanesulfinylmethyl)aniline
Reactant of Route 2
Reactant of Route 2
3-(Phenylmethanesulfinylmethyl)aniline

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